molecular formula C17H22N4O3 B159607 Pirsidomine CAS No. 132722-74-8

Pirsidomine

Número de catálogo B159607
Número CAS: 132722-74-8
Peso molecular: 330.4 g/mol
Clave InChI: TXPUBJSOHAMNEI-BETUJISGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pirsidomine is an organic compound that belongs to the class of anisoles . It is identified as N-[3-(2,6-dimethylpiperidin-1-yl)-5H-1,2,3λ⁵-oxadiazol-5-ylidene]-4-methoxybenzamide .


Synthesis Analysis

Pirsidomine is a prodrug that is transformed into a nitric oxide-releasing metabolite in vivo . In animal tests, there were no signs of tolerance with repeated administration .


Molecular Structure Analysis

The molecular formula of Pirsidomine is C17H22N4O3 . Its average mass is 330.382 Da and its monoisotopic mass is 330.169189 Da .

Aplicaciones Científicas De Investigación

Hemodynamic and Antiarrhythmic Properties

Pirsidomine, recognized as a nitric oxide donor, exhibits significant hemodynamic and antiarrhythmic properties. Wainwright and Martorana (1993) observed that intravenous administration of pirsidomine to anesthetized pigs resulted in decreased afterload, myocardial contractility, and oxygen consumption. Importantly, it reduced ventricular ectopic beats during myocardial ischemia, suggesting an antiarrhythmic effect primarily through its hemodynamic impacts, rather than through an ex vivo antiplatelet effect (Wainwright & Martorana, 1993).

Anti-Ischemic and Antianginal Effects

Stengele et al. (1996) studied pirsidomine's short-term effects on pulmonary hemodynamics and ischemic parameters. They found that pirsidomine, when administered to patients with coronary artery disease, resulted in the reduction of diastolic pulmonary artery pressure and ST-segment depression, indicating its effectiveness as an anti-ischemic and antianginal agent (Stengele et al., 1996).

Comparison with Other Nitrovasodilators

Arkonac et al. (1996) compared the systemic and coronary hemodynamic effects of pirsidomine with other nitrovasodilators like SIN-1, nitroprusside, and nitroglycerin. Their findings suggest that pirsidomine may have direct negative inotropic effects, differing from other nitrovasodilators in its impact on ventricular performance (Arkonac et al., 1996).

Hemodynamic Profile and Tolerance Studies

Bohn, Martorana, and Schönafinger (1992) evaluated the hemodynamic profile of pirsidomine in both anesthetized and conscious dogs. Their results indicated that pirsidomine reduces preload and afterload of the heart, along with peripheral resistance and myocardial oxygen consumption. Interestingly, repeated administration did not lead to tolerance, a significant advantage over some other agents (Bohn, Martorana, & Schönafinger, 1992).

Venous Vascular Bed Effects

Mey et al. (2004) investigated the differential effects of pirsidomine and isosorbide dinitrate on the venous vascular bed. They found that although both drugs reduced systemic resting blood pressure, pirsidomine did not affect the venoconstrictor responses to noradrenaline, suggesting distinct ways in which it affects the venous vascular bed compared to isosorbide dinitrate (Mey et al., 2004).

Safety And Hazards

Pirsidomine is a new sydnonimine compound in clinical development . The safety and hazards associated with Pirsidomine are not explicitly mentioned in the search results.

Propiedades

IUPAC Name

(1Z)-N-[3-[(2S,6R)-2,6-dimethylpiperidin-1-yl]oxadiazol-3-ium-5-yl]-4-methoxybenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-12-5-4-6-13(2)21(12)20-11-16(24-19-20)18-17(22)14-7-9-15(23-3)10-8-14/h7-13H,4-6H2,1-3H3/t12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPUBJSOHAMNEI-BETUJISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1[N+]2=NOC(=C2)/N=C(/C3=CC=C(C=C3)OC)\[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157728
Record name Pirsidomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirsidomine

CAS RN

132722-74-8
Record name Pirsidomine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132722748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirsidomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirsidomine
Reactant of Route 2
Reactant of Route 2
Pirsidomine
Reactant of Route 3
Reactant of Route 3
Pirsidomine
Reactant of Route 4
Pirsidomine
Reactant of Route 5
Pirsidomine
Reactant of Route 6
Pirsidomine

Citations

For This Compound
129
Citations
PA Martorana, B Kettenbach, H Bohn… - European journal of …, 1994 - Elsevier
… Pirsidomine administration completely prevented the … Additionally, pirsidomine completely prevented the occlusion-… microspheres) revealed that pirsidomine induced a significant …
Number of citations: 17 www.sciencedirect.com
CL Wainwright, PA Martorana - Journal of cardiovascular …, 1993 - journals.lww.com
… The ex vivo effect of pirsidomine on free radical generation from … of pirsidomine, compared with cells tested before drug administration. The results of this study suggest that pirsidomine …
Number of citations: 53 journals.lww.com
E Stengele, G Ruf, E Jähnchen, D Trenk… - The American journal of …, 1996 - Elsevier
Pirsidomine is a new sydnonimine compound in clinical … pulmonary artery pressure with pirsidomine at rest (placebo: −… free of angina pectoris with pirsidomine. Compared with placebo, …
Number of citations: 7 www.sciencedirect.com
BM Arkonac, JR Kersten, JC Wynsen, N Nijhawan… - Pharmacology, 1996 - karger.com
… doses of pirsidomine (4 mg·kg –1 )·Despite similar loading conditions, high doses of pirsidomine did not enhance left ventricular function, suggesting that pirsidomine may have direct …
Number of citations: 17 karger.com
H Bohn, PA Martorana, K Schönafinger - European journal of …, 1992 - Elsevier
… pirsidomine and IS-5-MN was also investigated. In anesthetized dogs, repeated intraduodenal administrations of pirsidomine … -5-MN, slight or no tolerance to pirsidomine, and no cross-…
Number of citations: 27 www.sciencedirect.com
E Bassenge, J Zanzinger - Journal of cardiovascular pharmacology, 1993 - europepmc.org
Nitrovasodilators have long been used in the treatment of myocardial ischemia. One of the limitations of their chronic administration is loss of drug action over time. Nitrovasodilator-…
Number of citations: 11 europepmc.org
C De Mey, K Breithaupt, M Seibert-Grafe… - European journal of …, 1994 - Springer
… Pirsidomine, in contrast, did not affect the in situ venoconstrictor responses to noradrenaline… and pirsidomine reduced systemic resting blood pressure. ISDN and 10 mg pirsidomine …
Number of citations: 7 link.springer.com
J Ostrowski, H Stockhausen, E Kessler… - Journal of …, 1992 - europepmc.org
… metabolites of the antianginal predrugs molsidomine and pirsidomine, respectively up to 48 h. No … by SIN-1, but not by C 3786, the pharmacologically active metabolite of pirsidomine. …
Number of citations: 7 europepmc.org
IS Feng - Chemotherapy, 1992 - Springer
… • Tolerance does not develop to Hoechst's nitric oxide donor, pirsidomine. The potential antianginal, pirsidomine [C87-3754, CAS-936; phase 1/11], has a haemodynamic profile similar …
Number of citations: 0 link.springer.com
VB Schini, R Bond, Y Gao, S Illiano… - Journal of …, 1993 - journals.lww.com
… Neither C87-3754 nor its prodrug pirsidomine affected the … The relaxations evoked by pirsidomine and C87-3754 were … blue, whereas those to pirsidomine were not affected by the two …
Number of citations: 6 journals.lww.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.